molecular formula C11H10ClNO3 B588602 Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate CAS No. 153501-26-9

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate

Cat. No.: B588602
CAS No.: 153501-26-9
M. Wt: 239.655
InChI Key: FLSIBDXQAOHFCX-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 3rd position, and an ethyl ester at the 2nd position of the indole ring. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural indole derivatives.

    Medicine: It is explored for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-16-11(15)9-10(14)7-4-3-6(12)5-8(7)13-9/h3-5,13-14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSIBDXQAOHFCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10716120
Record name Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153501-26-9
Record name Ethyl 6-chloro-3-hydroxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10716120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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